molecular formula C17H20N4O3S B4501052 N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B4501052
M. Wt: 360.4 g/mol
InChI Key: FCRBEGXKIKWGNK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide is 360.12561169 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Chemistry Applications

The compound has been investigated for its potential in creating derivatives with significant pharmacological activities. For instance, studies have synthesized various derivatives to explore their antinociceptive activity, showing that some compounds exhibit higher potency than standard treatments like aspirin (Dogruer, Sahin, Ünlü, & Ito, 2000). This highlights its utility in developing new analgesic agents.

Agricultural Chemistry Applications

In agricultural chemistry, derivatives of the compound have shown promising insecticidal activities. For example, pyridine derivatives have been synthesized and demonstrated to possess moderate to strong aphidicidal activities against the cowpea aphid, indicating potential applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Environmental and Biochemical Studies

Environmental and biochemical studies have also benefited from the exploration of this compound and its derivatives. The metabolism of chloroacetamide herbicides, which share structural similarities, has been studied in human and rat liver microsomes to understand their biotransformation and potential environmental impact. Such studies contribute to our understanding of the environmental fate and toxicity of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Antimicrobial and Anti-inflammatory Research

Research into antimicrobial and anti-inflammatory activities has also seen the synthesis of novel derivatives, showing the compound's versatility in creating treatments against microbial infections and inflammation. This includes the synthesis of derivatives with specific structural modifications to enhance these activities (Gul et al., 2017).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-24-14-5-3-2-4-13(14)18-16(22)12-21-17(23)7-6-15(19-21)20-8-10-25-11-9-20/h2-7H,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRBEGXKIKWGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.